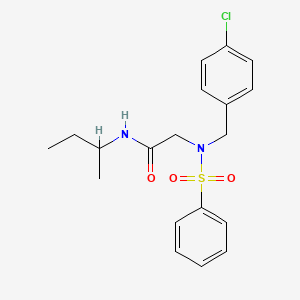![molecular formula C30H36N2O8 B3939915 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3939915.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate, commonly known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and was initially used as an anthelmintic drug. However, it gained popularity in the 1990s as a recreational drug due to its stimulant effects. BZP is known to induce euphoria, increase alertness, and enhance sociability.
Wirkmechanismus
BZP acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, euphoria, and sociability. BZP also has a similar mechanism of action to amphetamines and MDMA, which are known to induce neurotoxicity.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BZP also increases the release of stress hormones such as cortisol and adrenaline. Additionally, BZP has been shown to induce oxidative stress and neurotoxicity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BZP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. BZP is also stable and can be stored for long periods without degradation. However, BZP also has several limitations. It is a controlled substance and requires a license to handle. BZP is also known to induce neurotoxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for BZP research. One area of interest is the development of BZP derivatives that have reduced neurotoxicity. Another area of research is the investigation of BZP's potential in treating neurodegenerative disorders. Additionally, BZP's antimicrobial activity can be further explored for its potential in developing new antibiotics. Further research is also needed to understand the long-term effects of BZP use on the brain and the body.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained popularity as a recreational drug due to its stimulant effects. However, it also has potential therapeutic applications and has been extensively studied for its biochemical and physiological effects. BZP has advantages and limitations for lab experiments, and there are several future directions for research.
Wissenschaftliche Forschungsanwendungen
BZP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. BZP has also been investigated for its potential in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, BZP has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4.C2H2O4/c1-31-25-11-9-23(17-27(25)33-3)19-29-13-15-30(16-14-29)20-24-10-12-26(32-2)28(18-24)34-21-22-7-5-4-6-8-22;3-1(4)2(5)6/h4-12,17-18H,13-16,19-21H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNXDTXOXAIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3939834.png)
![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)
![1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B3939848.png)

![2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B3939866.png)
![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3939871.png)

![5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939882.png)

![2-(benzoylamino)-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B3939892.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3939900.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3939912.png)
![(4-chlorobenzyl){2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3939917.png)